
4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile” is a compound with the molecular formula C14H8N2 and a molecular weight of 204.23 . It is also known as DCA.
Chemical Reactions Analysis
This compound is very unstable and reacts with itself in a Diels-Alder reaction to give a more stable dimer .Physical and Chemical Properties Analysis
This compound has a molecular weight of 204.23 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are provided .Aplicaciones Científicas De Investigación
Synthetic Chemistry : This compound has been a subject of interest in synthetic chemistry, particularly in the synthesis of novel organic compounds. Studies have explored its use in the preparation of various complex chemical structures, often involving reactions like Diels–Alder additions or cyclization processes. For example, a study discussed the reactivity of coordinated ligands in synthesizing [(olefin)Ru(CO)3] complexes, which is crucial in understanding the compound's chemical behavior in different contexts (Domingos, Johnson, & Lewis, 1975).
Molecular Structure Analysis : Research has also been conducted on understanding the molecular structure and reactivity of compounds related to cyclohepta-2,4,6-trien-1-ylidene. This includes investigations into the electronic structure, stability, and reaction pathways of these compounds. For instance, a study on the reactivity of exo- and endo-Tricyclo[3.2.1.02,4]octan-8-ylidenes provided insights into the interaction between the divalent carbon and the cyclopropane, which is relevant to the understanding of the compound's structure and stability (Murahashi, Okumura, Maeda, Sonoda, & Moritani, 1974).
Chemical Reactions and Transformations : Some studies have focused on the chemical transformations involving this compound. These include electrochemical investigations, photochemical reactions, and reactions with various agents, revealing a wide array of chemical behaviors and potential applications in different fields of chemistry. For example, a study on electrochemically induced transformation of dihalomethyl compounds into methylcyclohepta-2,4,6-trien-1-ones provided valuable insights into the electrochemical properties and potential applications of these compounds (Moiseeva, Gavrilova, Beloglazkina, Krut’ko, & Zyk, 2011).
Valence Isomerization Studies : Research on the valence isomerization of cyclohepta-1,3,5-triene and its analogues, including studies on its stability and reaction mechanisms, provides further understanding of its chemical properties and potential applications in synthetic organic chemistry (Jansen, Slootweg, & Lammertsma, 2011).
Safety and Hazards
This compound is classified as having acute toxicity when swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile' involves the reaction of cyclopentadiene with malononitrile in the presence of a base to form 4-cyanocyclopentadiene. This intermediate is then reacted with cycloheptatriene in the presence of a Lewis acid catalyst to form the final product.", "Starting Materials": [ "Cyclopentadiene", "Malononitrile", "Cycloheptatriene", "Base (e.g. sodium hydroxide)", "Lewis acid catalyst (e.g. aluminum chloride)" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with malononitrile in the presence of a base (e.g. sodium hydroxide) to form 4-cyanocyclopentadiene.", "Step 2: 4-cyanocyclopentadiene is reacted with cycloheptatriene in the presence of a Lewis acid catalyst (e.g. aluminum chloride) to form the final product, 4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile." ] } | |
Número CAS |
52315-92-1 |
Fórmula molecular |
C14H8N2 |
Peso molecular |
204.232 |
Nombre IUPAC |
4-cyclohepta-2,4,6-trien-1-ylidenecyclopenta-2,5-diene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H8N2/c15-9-13-7-12(8-14(13)10-16)11-5-3-1-2-4-6-11/h1-8H |
Clave InChI |
APOOSRNNXRVSDM-UHFFFAOYSA-N |
SMILES |
C1=CC=CC(=C2C=C(C(=C2)C#N)C#N)C=C1 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2566002.png)
![2-Oxa-4-azabicyclo[3.2.0]heptan-3-one](/img/structure/B2566003.png)
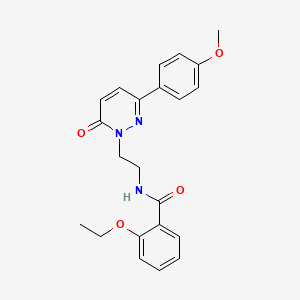
![2-[[4-(4-Ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2566005.png)
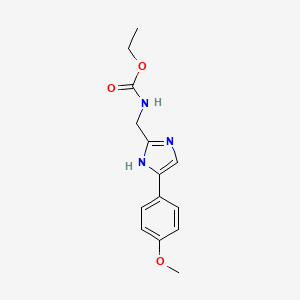
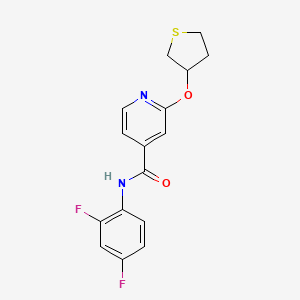
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2566008.png)
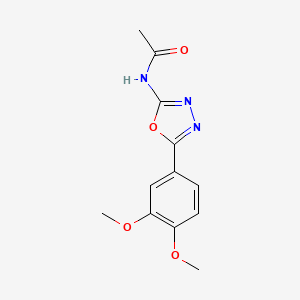



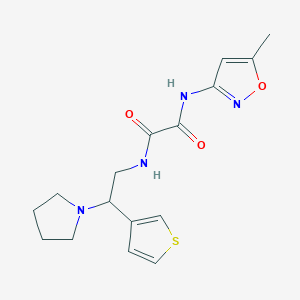
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2566021.png)
